molecular formula C18H23NO3S B2751408 2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide CAS No. 2034567-29-6

2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide

Cat. No.: B2751408
CAS No.: 2034567-29-6
M. Wt: 333.45
InChI Key: JJUQLMPCRLRIMF-UHFFFAOYSA-N
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Description

2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a complex organic compound that features a benzamide core with ethoxy and hydroxy functional groups, as well as a thiophene ring

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the ethoxy group through an etherification reaction. The thiophene ring can be incorporated via a cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The benzamide core can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the benzamide core would produce an amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is the combination of its functional groups and the presence of both a benzamide core and a thiophene ring. This unique structure may confer specific properties that are not found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

2-ethoxy-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-2-22-16-7-4-3-6-15(16)18(21)19-11-9-14(10-12-20)17-8-5-13-23-17/h3-8,13-14,20H,2,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUQLMPCRLRIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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